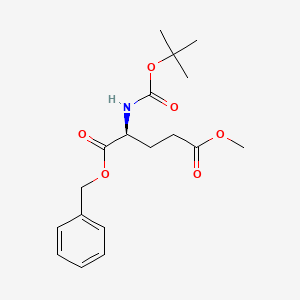

(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

説明

(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (CAS: Not explicitly provided; ChemSpider ID: 13165931) is an L-glutamate derivative with a molecular formula of C₁₈H₂₅NO₆ and an average molecular mass of 351.399 g/mol . Its structure features:

- A benzyl ester at position 1.

- A methyl ester at position 5.

- A tert-butoxycarbonyl (Boc)-protected amino group at position 2.

- One defined stereocenter in the (S)-configuration.

This compound is widely used in peptide synthesis and medicinal chemistry due to its dual ester protection and Boc group, which enhance stability during reactions while allowing selective deprotection .

Structure

3D Structure

特性

IUPAC Name |

1-O-benzyl 5-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-11-15(20)23-4)16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKNYLGPAZLJGL-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral starting material, such as (S)-glutamic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected amino acid.

Esterification: The carboxylic acid groups are esterified using benzyl alcohol and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester.

Methylation: The methyl group is introduced via alkylation using methyl iodide and a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

化学反応の分析

Hydrolysis Reactions

The compound undergoes selective hydrolysis under acidic or basic conditions to modify its ester groups:

-

Mechanism : Basic hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, while acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack.

-

Selectivity : The methyl ester is preferentially hydrolyzed over the benzyl ester due to steric and electronic factors .

Hydrogenation for Deprotection

Catalytic hydrogenation removes the benzyl group while preserving the Boc protection:

-

Critical Factors :

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

Coupling Reactions

The deprotected amino group participates in peptide bond formation:

Cyclization Reactions

Intramolecular cyclization forms pyrrolidine derivatives:

Functional Group Interconversion

The methyl ester can be transesterified:

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Isopropyl Alcohol | H₂SO₄ (cat.), 60°C, 8h | (S)-1-Benzyl 5-isopropyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 81% |

科学的研究の応用

(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and agrochemicals.

作用機序

The mechanism of action of (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The benzyl and methyl groups provide hydrophobic interactions that enhance binding affinity to target proteins.

類似化合物との比較

Key Observations:

Substituent Effects :

- The benzyl ester in the target compound enhances hydrophobicity compared to the tert-butyl ester in Compound B .

- Compound C’s methylsulfonyloxy group introduces a polar, electron-withdrawing substituent, increasing reactivity in substitution reactions compared to the Boc-amine in the target compound .

- Compound A’s allyl group introduces unsaturation, influencing NMR chemical shifts (e.g., allylic protons at ~5–6 ppm in ¹H NMR) .

Molecular Weight Trends :

Notes:

- Boc Protection : The tert-butoxycarbonyl group in the target compound and Compound B provides stability against nucleophiles and bases, enabling use in multi-step syntheses .

- Ester Reactivity: The benzyl ester in the target compound can be removed via hydrogenolysis, whereas the tert-butyl ester in Compound B requires acidic conditions (e.g., trifluoroacetic acid) .

生物活性

(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, also known as N-Boc 1-O-Benzyl 5-O-Methoxy L-Glutamic Acid, is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C18H25NO6

- Molecular Weight : 351.39 g/mol

- CAS Number : 132245-78-4

- Appearance : Clear colorless syrup

- Solubility : Soluble in chloroform and dichloromethane (DCM)

- Storage Conditions : Recommended to be stored at -20°C

Biological Activity Overview

Biological activity refers to the effects a compound has on living organisms. For (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, several studies have highlighted its potential roles in various biological processes.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Antiviral Properties : Recent investigations suggest that derivatives of this compound may exhibit antiviral activity, particularly against coronaviruses and enteroviruses .

- Neuroprotective Effects : There are indications that related compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management .

Table of Biological Activities

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry assessed the antiviral properties of (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate derivatives against SARS-CoV-2. The results indicated that certain analogs significantly inhibited viral replication in vitro, with an IC50 value of approximately 5 µM . This suggests potential for development as a therapeutic agent for COVID-19.

Case Study: Neuroprotective Effects

Research conducted on neuroprotective properties demonstrated that the compound could mitigate neuronal cell death induced by oxidative stress. In vitro assays showed a reduction in apoptosis markers when treated with the compound compared to untreated controls . This opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. Advanced Techniques :

- 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., overlapping allyl or benzyl signals) .

- X-ray Crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable.

Computational Validation : Compare experimental ¹H shifts with DFT-predicted values (software: Gaussian, ADF) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pentanedioate backbone?

- Regiocontrol Methods :

- Protecting Group Strategy : Use orthogonal protections (e.g., benzyl esters for carboxylates, Boc for amines) to direct reactions to specific sites .

- Catalytic Control : Employ Pd-catalyzed allylic substitutions or enzymatic resolutions for asymmetric modifications.

- Steric Guidance : Bulky groups (e.g., tert-butyl) can shield reactive sites, favoring reactions at less hindered positions .

Data Contradiction Case Study

Scenario : Discrepancy in ¹H NMR NH proton integration (e.g., missing Boc-protected NH signal).

Resolution :

- Hypothesis : NH proton exchange with D₂O or decomposition.

- Action :

- Re-run NMR with fresh sample in anhydrous CDCl₃.

- Add D₂O to confirm exchangeable protons.

- Validate via LC-MS to check for Boc group retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。